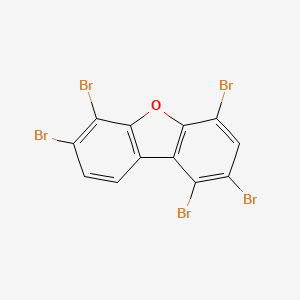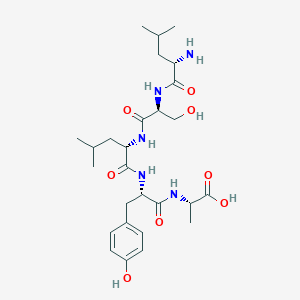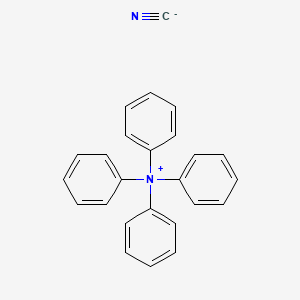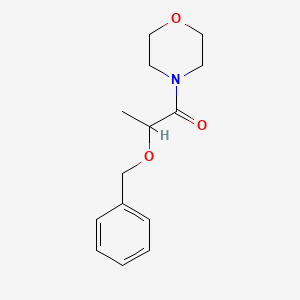![molecular formula C12H17NOS B14218632 4-Methyl-2-[(2R,3R,4S)-4-methyl-1-oxaspiro[2.5]octan-2-yl]-1,3-thiazole CAS No. 831225-18-4](/img/structure/B14218632.png)
4-Methyl-2-[(2R,3R,4S)-4-methyl-1-oxaspiro[2.5]octan-2-yl]-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-[(2R,3R,4S)-4-methyl-1-oxaspiro[25]octan-2-yl]-1,3-thiazole is a complex organic compound characterized by its unique spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[(2R,3R,4S)-4-methyl-1-oxaspiro[2.5]octan-2-yl]-1,3-thiazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process would be streamlined to ensure high purity of the final product, which is crucial for its applications in various industries .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-2-[(2R,3R,4S)-4-methyl-1-oxaspiro[2.5]octan-2-yl]-1,3-thiazole can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the thiazole ring .
Applications De Recherche Scientifique
4-Methyl-2-[(2R,3R,4S)-4-methyl-1-oxaspiro[2.5]octan-2-yl]-1,3-thiazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential bioactivity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties, such as polymers or advanced coatings
Mécanisme D'action
The mechanism of action of 4-Methyl-2-[(2R,3R,4S)-4-methyl-1-oxaspiro[2.5]octan-2-yl]-1,3-thiazole involves its interaction with specific molecular targets. The thiazole ring can engage in π-π interactions, while the spirocyclic moiety provides steric hindrance, influencing the compound’s binding affinity and selectivity. These interactions can modulate various biochemical pathways, making the compound a potential candidate for drug development .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-2-[(2S,3R,4S)-4-methyl-1-oxaspiro[2.5]oct-2-yl]thiazole: This is a stereoisomer with different spatial arrangement of atoms, leading to distinct chemical and biological properties.
(4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-ol: Another compound with a similar spirocyclic structure but different functional groups, offering varied reactivity and applications.
Uniqueness
The uniqueness of 4-Methyl-2-[(2R,3R,4S)-4-methyl-1-oxaspiro[2.5]octan-2-yl]-1,3-thiazole lies in its specific combination of a thiazole ring and a spirocyclic oxaspirooctane moiety. This combination imparts unique chemical reactivity and potential bioactivity, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
831225-18-4 |
|---|---|
Formule moléculaire |
C12H17NOS |
Poids moléculaire |
223.34 g/mol |
Nom IUPAC |
4-methyl-2-[(2R,3R,4S)-4-methyl-1-oxaspiro[2.5]octan-2-yl]-1,3-thiazole |
InChI |
InChI=1S/C12H17NOS/c1-8-5-3-4-6-12(8)10(14-12)11-13-9(2)7-15-11/h7-8,10H,3-6H2,1-2H3/t8-,10-,12+/m0/s1 |
Clé InChI |
BDVZZGIGUMXTCM-PTOFAABTSA-N |
SMILES isomérique |
C[C@H]1CCCC[C@]12[C@@H](O2)C3=NC(=CS3)C |
SMILES canonique |
CC1CCCCC12C(O2)C3=NC(=CS3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-[2,7-Bis(phenylethynyl)-9H-fluorene-9,9-diyl]dibenzoyl chloride](/img/structure/B14218554.png)
![N-[1-(2-Methoxyphenyl)hept-2-en-1-yl]-P,P-diphenylphosphinic amide](/img/structure/B14218556.png)

![N,N-Dioctyl-N-[3-(triethoxysilyl)propyl]octan-1-aminium chloride](/img/structure/B14218563.png)


![4,4'-(Bicyclo[3.3.1]nonane-9,9-diyl)diphenol](/img/structure/B14218579.png)

![1H-Benzimidazole, 2-[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-](/img/structure/B14218593.png)
![1H-Indole, 3-[[4-(2-bromophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14218602.png)




